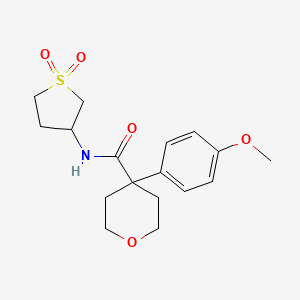
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a tetrahydropyran carboxamide moiety.
准备方法
合成路线和反应条件
N-(1,1-二氧化四氢噻吩-3-基)-4-(4-甲氧基苯基)四氢-2H-吡喃-4-甲酰胺的合成通常涉及多步有机反应。常见的合成路线可能包括:
二氧化四氢噻吩环的形成: 这可以通过使用过氧化氢或过酸等氧化剂氧化四氢噻吩来实现。
甲氧基苯基的引入: 此步骤可能涉及傅里德尔-克拉夫茨烷基化反应,其中甲氧基苯衍生物与适当的亲电试剂反应。
四氢吡喃环的形成: 这可以通过涉及适当的二醇和酸催化剂的环化反应合成。
酰胺部分的偶联: 最后一步涉及通过使用碳二亚胺或酰氯等试剂的酰胺偶联反应形成酰胺键。
工业生产方法
该化合物的工业生产很可能涉及优化上述合成路线,以确保高产率、纯度和成本效益。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
N-(1,1-二氧化四氢噻吩-3-基)-4-(4-甲氧基苯基)四氢-2H-吡喃-4-甲酰胺可以进行各种化学反应,包括:
氧化: 二氧化四氢噻吩环可以进一步氧化形成砜衍生物。
还原: 该化合物可以还原形成相应的硫醇或硫醚衍生物。
取代: 甲氧基可以通过亲核芳香取代反应被其他官能团取代。
常用试剂和条件
氧化剂: 过氧化氢、过酸。
还原剂: 氢化锂铝、硼氢化钠。
取代试剂: 卤化物、亲核试剂如胺或硫醇。
主要产物
氧化产物: 砜衍生物。
还原产物: 硫醇或硫醚衍生物。
取代产物: 各种取代的芳香族化合物。
科学研究应用
药物化学: 作为靶向特定生物途径的潜在候选药物。
材料科学: 作为合成具有独特性能的先进材料的构件。
化学研究: 作为合成其他复杂有机分子的试剂或中间体。
作用机制
N-(1,1-二氧化四氢噻吩-3-基)-4-(4-甲氧基苯基)四氢-2H-吡喃-4-甲酰胺的作用机制将取决于其特定的应用。在药物化学中,它可能与酶、受体或离子通道等分子靶标相互作用,通过结合相互作用调节其活性。所涉及的途径可能包括信号转导、代谢调节或基因表达。
相似化合物的比较
类似化合物
N-(1,1-二氧化四氢噻吩-3-基)-4-苯甲酰胺: 缺少甲氧基,可能改变其化学反应性和生物活性。
N-(1,1-二氧化四氢噻吩-3-基)-4-(4-羟基苯基)四氢-2H-吡喃-4-甲酰胺: 包含羟基而不是甲氧基,这可能会影响其溶解度和与生物靶标的相互作用。
独特性
N-(1,1-二氧化四氢噻吩-3-基)-4-(4-甲氧基苯基)四氢-2H-吡喃-4-甲酰胺是独特的,因为它具有独特的官能团组合,这可能赋予与类似化合物相比,独特的化学性质和生物活性。
属性
分子式 |
C17H23NO5S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C17H23NO5S/c1-22-15-4-2-13(3-5-15)17(7-9-23-10-8-17)16(19)18-14-6-11-24(20,21)12-14/h2-5,14H,6-12H2,1H3,(H,18,19) |
InChI 键 |
VISDPJUSCKWOQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12172166.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12172173.png)
![(4E)-4-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172177.png)
![1-(2-Methoxyphenyl)-3-(3-methoxypropyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12172184.png)
![tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate](/img/structure/B12172185.png)
![5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B12172192.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12172193.png)
![7-[(2-Fluorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B12172198.png)
![5-Chloro-7-[(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl]quinolin-8-ol](/img/structure/B12172212.png)
![N-[2-(pyridin-4-yl)ethyl]-2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B12172218.png)
![7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol](/img/structure/B12172219.png)
![2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B12172223.png)

![Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12172250.png)
